N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxybutynyl group and a methoxy-methylbenzenesulfonamide moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with 1-hydroxybut-3-yn-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonamide moiety can interact with various biological pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl but-3-yn-1-ylcarbamate
- 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Uniqueness
N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybutynyl group and methoxy-methylbenzenesulfonamide moiety provide a versatile platform for various chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-4-10(8-14)13-18(15,16)12-6-5-11(17-3)7-9(12)2/h1,5-7,10,13-14H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDQIFHVUJQSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(CO)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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